Pyrimidine-2-sulfonamide

Beschreibung

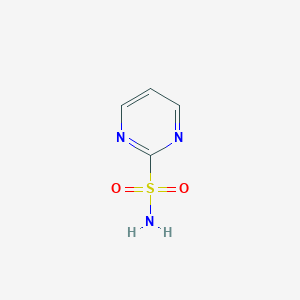

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Pyrimidine Scaffold in Contemporary Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone in the architecture of numerous biologically active molecules. gsconlinepress.com As a fundamental component of nucleic acids—cytosine, thymine, and uracil—pyrimidine plays a central role in the very blueprint of life. gsconlinepress.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.comnih.gov

The versatility of the pyrimidine core allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities. gsconlinepress.commdpi.com Researchers have successfully synthesized pyrimidine-based compounds demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, among others. gsconlinepress.comnih.gov Its synthetic accessibility and the ability to act as a bioisostere for other aromatic systems further enhance its value in the development of new drugs. mdpi.com

The Contributions of the Sulfonamide Moiety to Bioactive Chemical Compounds

The sulfonamide group (R-SO₂NHR') is another pharmacophore of immense historical and current importance in medicinal chemistry. nih.gov The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil, a landmark achievement that ushered in the era of sulfa drugs. bohrium.com While their primary application has been in combating bacterial infections, the therapeutic landscape of sulfonamides has expanded dramatically over the decades. ekb.eg

The sulfonamide moiety is now a key structural feature in a multitude of drugs with diverse clinical applications, including diuretics, hypoglycemic agents, and anticancer therapies. nih.gov Its ability to bind to various enzymes and receptors, often through hydrogen bonding interactions, makes it a valuable component in the design of targeted therapeutic agents. bohrium.com The continued exploration of sulfonamide derivatives has revealed their potential as multi-target agents, capable of addressing complex diseases. bohrium.com

Strategic Hybridization of Pyrimidine and Sulfonamide for Novel Therapeutic Development

Established Synthetic Routes to the this compound Core

The formation of the this compound backbone can be achieved through several established synthetic pathways, often involving either the construction of the pyrimidine ring from acyclic precursors or the modification of pre-existing heterocyclic structures.

One prominent strategy involves the synthesis of the sulfonamide from a pre-formed pyrimidine amine. An efficient approach has been reported for the synthesis of indenopyrimidine sulfonamides, which begins with a one-pot, three-component reaction. tandfonline.com This initial step combines crotonic acid, various aldehydes, and guanidinium (B1211019) hydrochloride to produce indenopyrimidine-2-amines. tandfonline.com These amine intermediates are then subjected to sulfonylation by reacting them with a range of sulfonyl chlorides in the presence of a triethylamine/DMAP base system to yield the final sulfonamide products in good to excellent yields. tandfonline.com

Table 1: Synthesis of Indenopyrimidine Sulfonamides from Indenopyrimidine-2-amines tandfonline.com

| Indenopyrimidine-2-amine Precursor | Sulfonyl Chloride Reagent | Base/Solvent System | Resulting Sulfonamide Product | Yield |

|---|---|---|---|---|

| 5-methyl-4-phenyl-5H-indeno[1,2-d]pyrimidin-2-amine | methyl sulfonyl chloride | Et3N/DMAP in NMP | N-(5-methyl-4-phenyl-5H-indeno[1,2-d]pyrimidin-2-yl)methanesulfonamide | Not specified |

| Various indenopyrimidine-2-amines | Various sulfonyl chlorides | Et3N/DMAP in NMP | Corresponding indenopyrimidine sulfonamides | Good to excellent |

Nucleophilic substitution and cyclization are fundamental reactions in the synthesis of the this compound core. A common method involves the reaction of a pyrimidine derivative, such as 2-chloropyrimidine, with a sulfonamide in the presence of a base, proceeding through nucleophilic substitution.

The reaction of tetrachloropyrimidine (TCP) with aryl sulfonamides has been investigated, demonstrating site-selective nucleophilic attack. researchgate.net This reaction yields a novel series of trichloropyrimidine-tagged sulfonamides, with the major product resulting from substitution at the C-4 position and a minor product from attack at the C-2 position. researchgate.net

Another approach involves the cyclization of ketones with nitriles under copper-catalysis to form the pyrimidine ring. rsc.org Furthermore, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been described to produce sulfonamide pyrimidine derivatives with high yields. mdpi.com This process proceeds via a [4+2] condensation of intermediates to form the target pyrimidines. mdpi.com

Table 2: Site-Selective Nucleophilic Substitution of Tetrachloropyrimidine (TCP) researchgate.net

| Nucleophile | Reaction Conditions | Major Product (Substitution Position) | Minor Product (Substitution Position) |

|---|---|---|---|

| Aryl sulfonamides | Optimized conditions | C-4 Substitution | C-2 Substitution |

Functionalization and Derivatization Strategies for this compound Analogues

To explore structure-activity relationships (SAR) and enhance biological properties, the this compound scaffold is often functionalized at various positions.

The pyrimidine ring is a prime target for introducing chemical diversity. Nucleophilic aromatic substitution is a common method to functionalize electrophilic positions on the ring. mdpi.com For instance, studies have shown that introducing a cyclopentyl group at the C-4 position of the pyrimidine moiety can be favorable for antiproliferative activity. nih.gov Similarly, the presence of a methyl group on the pyrimidine ring has been noted as beneficial for the activity of certain hybrid molecules. nih.gov Halogenation at the 5-position can also be achieved, though it often requires an activated pyrimidine ring with electron-donating groups. scialert.net

Altering the sulfonamide group (-SO₂NHR) is a key strategy for modulating the physicochemical and biological properties of the parent compound. The synthesis of biaryl sulfonamides has been achieved via Pd(II)-catalyzed cross-coupling of aromatic carboxamides with iodobenzenesulfonamides. researchgate.net A more direct approach involves reacting a pyrimidine-2-amine with a variety of sulfonyl chlorides, which allows for the introduction of different aryl or alkyl groups onto the sulfonamide nitrogen, thereby creating a library of derivatives. tandfonline.comekb.eg Additionally, the sulfonamide moiety itself can be further functionalized, for example, through alkylation reactions to attach other chemical entities. researchgate.net These modifications can increase water solubility and regulate metabolic pathways. researchgate.net

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create novel compounds with potentially enhanced or dual activities. nih.gov

Imidazole: Imidazole-pyrimidine-sulfonamide hybrids have been developed as potent inhibitors of various cancer cell lines. mdpi.com One synthetic route involves a multi-component reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, an aryl aldehyde, and benzil (B1666583) with ammonium (B1175870) acetate (B1210297) to yield N-(pyrimidin-2-yl) 4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamides. mdpi.com Other research has focused on imidazolone-sulphonamide-pyrimidine hybrids, showing significant cytotoxic activity against breast cancer cells. nih.gov

Chromenone: Novel this compound derivatives have been synthesized based on a 2H-chromen-2-one moiety. researchgate.net These hybrids are synthesized and have been evaluated for potential anticancer and antibacterial properties. researchgate.net The synthetic strategy often involves the condensation of guanyl hydrazones with 3-formylchromones. researchgate.net

Triazole: The fusion or linking of a triazole ring has led to several promising series of compounds. Derivatives of (1,2,4)triazolo(1,5-a)this compound are synthesized from simple heterocyclic precursors in multi-step reactions. ontosight.ai In some hybrids, a 1,2,3-triazole moiety has been incorporated as a linker between the sulfonamide and a pyrimidinone, although this was found to decrease antiproliferative activity in one study. nih.gov Other work has focused on synthesizing chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids through copper-assisted cycloaddition reactions. nih.gov

Table 3: Examples of this compound Hybridization

| Hybrid Pharmacophore | General Synthetic Approach | Key Research Finding | Reference |

|---|---|---|---|

| Imidazole | Multi-component reaction of a pyrimidine sulfonamide, aldehyde, and benzil. | Hybrids showed broad-spectrum antiproliferative activity against 60 cancer cell lines. | nih.gov, mdpi.com |

| Chromenone | Condensation of guanylhydrazones with 3-formylchromones. | Synthesized hybrids showed encouraging results as potential anticancer and antibacterial agents. | researchgate.net, researchgate.net |

| Triazole | Multi-step synthesis from heterocyclic precursors or Biginelli-like heterocyclization. | (1,2,4)triazolo[1,5-a]this compound derivatives have been explored for various biological activities. | ontosight.ai, semanticscholar.org |

Advanced Synthetic Techniques and Process Optimization in this compound Synthesis

The synthesis of this compound and its derivatives has evolved from conventional methods to more sophisticated approaches aimed at improving efficiency and scalability. A cornerstone of traditional synthesis involves the nucleophilic substitution reaction between a pyrimidine derivative, such as 2-chloropyrimidine, and a sulfonamide in the presence of a base. However, modern advancements focus on novel catalytic processes and process optimization.

Advanced synthetic techniques include the use of metal catalysts to facilitate bond formation under milder conditions. For instance, a copper-catalyzed tandem reaction has been developed for synthesizing sulfonamide pyrimidine derivatives, achieving high yields of up to 87%. mdpi.com Another innovative approach is the sulfilimine-catalyzed formation of the sulfonamide bond, which has been implemented in the development of a manufacturing process for the sulfonamide herbicide pyroxsulam. researchgate.net

Furthermore, direct oxidative coupling of heteroaryl thiols with primary amines presents an advanced strategy that avoids the use of often unstable and toxic heteroaryl sulfonyl chlorides. rsc.org This method utilizes readily available starting materials and proceeds under mild conditions. rsc.org

Process optimization for industrial-scale production increasingly employs technologies like continuous flow reactors and automated systems. These technologies ensure consistent production quality and allow for precise control over reaction parameters, which is crucial for maximizing yield and purity.

Impact of Reaction Conditions on Synthetic Yield and Product Purity

The yield and purity of this compound are critically dependent on the specific reaction conditions employed. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the type of catalyst.

Solvent Selection: The polarity of the solvent can significantly influence reaction kinetics and, consequently, the yield. For the synthesis of a related N-phenyl- mdpi.comrasayanjournal.co.intriazolo[1,5-a]this compound, a study highlighted the differences between various solvents. Dichloromethane (DCM) was found to provide a balance of reactivity and solubility, resulting in a higher yield compared to tetrahydrofuran (B95107) (THF) and acetonitrile. In other protocols, optimizing solvent choice was crucial; for instance, using 1,2-dichloroethane (B1671644) (1,2-DCE) proved optimal for diminishing the formation of disulfide byproducts during an oxidative coupling reaction. rsc.org

Temperature and Catalyst: Reaction temperature and the presence of a catalyst are also pivotal. The addition of a catalytic amount of dimethylaminopyridine (DMAP) has been shown to accelerate sulfonamide bond formation by as much as 30%. The choice of base is also important; inorganic bases like potassium carbonate are commonly used in nucleophilic substitution routes. The optimization of these conditions is essential, as inadequate control can lead to the formation of impurities, such as mono- and dihydroxy-substituted triazinyl derivatives in the synthesis of related sulfonamides, which can complicate purification and lower the final product quality. researchgate.net

The following table, based on data for a structurally related compound, illustrates how reaction conditions can affect synthetic outcomes.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 8.93 | 3.5 | 72 |

| Tetrahydrofuran (THF) | 7.52 | 2.8 | 68 |

| Acetonitrile | 37.5 | 4.2 | 65 |

This interactive table demonstrates the relationship between solvent choice, reaction time, and product yield in the synthesis of a triazolopyrimidine sulfonamide derivative, highlighting the importance of optimizing reaction parameters.

Exploration of Green Chemistry Principles in Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Sustainable Synthetic Methods: Several greener alternatives to conventional synthesis have been developed. These include:

Microwave-Assisted and Ultrasound Synthesis: These techniques can significantly shorten reaction times, reduce energy consumption, and often lead to higher yields with fewer byproducts. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. mdpi.comrasayanjournal.co.in

Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. This process is driven by electricity, requires no sacrificial chemical reagents or catalysts, and can be completed rapidly. acs.org

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with safer alternatives like water or ionic liquids is a key focus. mdpi.comrasayanjournal.co.in Additionally, the use of recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. growingscience.com A [3+3] annulation-oxidation sequence using choline (B1196258) hydroxide, a green and recyclable catalyst and reaction medium, has been effectively used to synthesize substituted pyrimidines. mdpi.com

The table below summarizes various green chemistry approaches applicable to pyrimidine synthesis. rasayanjournal.co.inresearchgate.netacs.org

| Green Chemistry Approach | Description | Key Benefits |

| Electrochemical Synthesis | Uses electricity to drive the oxidative coupling of amines and thiols. acs.org | No need for chemical oxidants or catalysts, minimal waste. acs.org |

| Microwave-Assisted Synthesis | Employs microwave energy to heat the reaction mixture. rasayanjournal.co.in | Faster reaction rates, higher yields, reduced energy use. rasayanjournal.co.in |

| Multicomponent Reactions | Combines three or more reactants in a single synthetic operation. rasayanjournal.co.in | High atom economy, reduced number of steps, less waste. rasayanjournal.co.in |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using mechanical milling. heteroletters.org | Eliminates solvent waste, reduces environmental impact. heteroletters.org |

| Use of Ionic Liquids | Employs non-volatile, often recyclable, ionic liquids as solvents. rasayanjournal.co.in | Safer than volatile organic solvents, potential for reuse. rasayanjournal.co.in |

This interactive table outlines modern, sustainable methods used in the synthesis of pyrimidine-based compounds, emphasizing the benefits aligned with green chemistry principles.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to identify the chemical environments of hydrogen and carbon atoms, respectively, in this compound derivatives. shd-pub.org.rsjocpr.comnih.gov

For instance, in the ¹H NMR spectra of various pyrimidine sulfonamide derivatives, characteristic signals corresponding to the protons on the pyrimidine ring, as well as any substituents, can be readily identified. nih.govbiointerfaceresearch.com For example, the protons of the pyrimidine ring often appear as doublets or multiplets in specific regions of the spectrum. nih.gov The chemical shifts and coupling constants of these signals provide detailed information about the connectivity and spatial relationships of the atoms. Similarly, ¹³C NMR spectra reveal the number and types of carbon atoms present, further confirming the molecular structure. jocpr.comnih.gov In some cases, the presence of specific functional groups, such as a hydroxyl group, can be confirmed by a singlet that is exchangeable with D₂O. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to gain insights into their structural composition through fragmentation analysis. shd-pub.org.rsjocpr.comnih.gov By ionizing the molecules and separating them based on their mass-to-charge ratio, MS provides a precise molecular weight, which is a critical piece of data for confirming the identity of a synthesized compound. jocpr.comnih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum offer clues about the different structural components of the molecule. For example, in studies of this compound derivatives, the mass spectra often show peaks corresponding to the intact molecule (molecular ion peak) as well as fragments resulting from the cleavage of specific bonds, such as the sulfonamide group or substituents on the pyrimidine ring. nih.govnih.govacs.org This information is invaluable for verifying the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. jocpr.comripublication.com In the context of this compound derivatives, IR spectra typically exhibit characteristic absorption bands that confirm the presence of key structural features.

The sulfonamide group (SO₂NH) gives rise to distinct stretching vibrations. The asymmetric and symmetric stretching bands of the S=O bonds are typically observed in the regions of 1391-1324 cm⁻¹ and 1155-1075 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide can also be identified, often appearing as a band in the region of 3416-3307 cm⁻¹. ekb.eg Additionally, the characteristic vibrations of the pyrimidine ring and any other functional groups present in the molecule can be observed, providing a comprehensive fingerprint of the compound's structure. jocpr.comjst.go.jpnih.gov For example, the C=O stretching vibration in acetyl-substituted pyrimidine sulfonamides can be seen around 1690 cm⁻¹. nih.gov

X-ray Crystallography Studies for Definitive Structural Determination

While spectroscopic methods provide essential structural information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. iucr.orgsemanticscholar.org Studies on various this compound derivatives have revealed important structural details.

For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed that the 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one segment of the molecule is nearly planar. iucr.org The dihedral angle between the phenyl and pyrimidine rings can vary significantly depending on the substituents. In one case, this angle was found to be 63.07 (7)°, while in another derivative it was 74.5°. iucr.org Such precise geometric data are crucial for understanding the molecule's conformation and how it might interact with other molecules. The crystallization system and space group are also determined, providing a complete picture of the crystal's symmetry. For example, a novel pyrimidine-containing sulfonamide derivative was found to crystallize in the triclinic crystal system with the P-1 space group. uomphysics.netresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net These interactions, although weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline solid. researchgate.net

π-π Stacking: The aromatic pyrimidine and phenyl rings in these molecules often lead to π-π stacking interactions. iucr.org These interactions occur between the electron-rich π systems of adjacent rings, contributing to the cohesion of the crystal lattice. In some structures, π–π interactions between phenyl and pyrimidine groups of neighboring molecules form molecular chains. iucr.org The interplanar distances in these stacks are typically in the range of 3.8 Å. iucr.org

Conformational Analysis and Geometrical Parameters of this compound Molecular Structures

The three-dimensional arrangement of this compound derivatives is a critical aspect of their structural characterization, influencing their solid-state packing and, consequently, their physical and biological properties. Conformational analysis, primarily through single-crystal X-ray diffraction, reveals key geometrical parameters, including torsion angles and dihedral angles, which define the spatial relationship between the pyrimidine and sulfonamide moieties.

The substitution pattern on the pyrimidine and phenyl rings significantly influences the molecular geometry. A related compound, 4,5,6-trimethyl-2-[(phenylsulfonyl)amino]pyrimidine, shows a larger dihedral angle of 91.9° between the phenyl and pyrimidine rings. iucr.orgiucr.org Another derivative, N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide, adopts an 'L'-shaped conformation, characterized by a dihedral angle of 76.93 (7)° between the two aromatic rings and a bent N3—S1—C7 bond angle of 107.85 (10)°. nih.gov

Schiff base derivatives of pyrimidine-2-sulfonamides also provide valuable conformational insights. In 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, a derivative of sulfamethazine (B1682506), the central benzene ring forms a dihedral angle of 84.1 (1)° with the pyrimidine ring. iucr.orgnih.gov Similarly, in 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the pyrimidine ring (A) and the sulfamethazine benzene ring (B) is 78.95 (8)°. iucr.org

These variations in dihedral and torsion angles highlight the conformational flexibility of the this compound scaffold. The specific conformation adopted in the solid state is a result of a delicate balance of intramolecular steric effects and intermolecular interactions, such as hydrogen bonding and π–π stacking.

Geometrical Parameters of Selected this compound Derivatives

| Compound | Torsion/Bond Angle | Value (°) | Reference |

|---|---|---|---|

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | C7—N1—S1—C1 Torsion Angle | -79.0 (2) | iucr.orgiucr.org |

| N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide | N3—S1—C7 Bond Angle | 107.85 (10) | nih.gov |

| Compound | Dihedral Angle Between Rings | Value (°) | Reference |

|---|---|---|---|

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Phenyl and Pyrimidine Rings | 63.07 (7) | iucr.orgiucr.org |

| 4,5,6-trimethyl-2-[(phenylsulfonyl)amino]pyrimidine | Phenyl and Pyrimidine Rings | 91.9 | iucr.orgiucr.org |

| N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide | Aromatic Rings | 76.93 (7) | nih.gov |

| 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Central Benzene and Pyrimidine Rings | 84.1 (1) | iucr.orgnih.gov |

| 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Pyrimidine and Sulfamethazine Benzene Rings | 78.95 (8) | iucr.org |

Biological Activity and Mechanism of Action Studies of Pyrimidine 2 Sulfonamide

Anticancer Research Applications of Pyrimidine-2-sulfonamide and Its Derivatives

The versatility of the this compound framework has led to the development of numerous derivatives with potent anticancer properties. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression, modulation of DNA repair pathways, and interference with essential cellular processes.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. This compound derivatives have been designed as inhibitors for several important oncogenic kinases.

BRAF V600E: The BRAF V600E mutation is a key driver in various cancers, including melanoma. nih.govresearchgate.net Pyrimidine-sulfonamide scaffolds are the basis for core structures of BRAF V600E inhibitors. nih.govresearchgate.net Machine learning-based quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the chemical substructures of pyrimidine-sulfonamide analogues that correlate with BRAF V600E inhibitory activity. nih.govresearcher.life These studies identified key molecular fingerprints necessary for potent inhibition, aiding in the design of more effective inhibitors. nih.gov For example, a novel series of 2-oxo-tetrahydropyrimidine compounds containing a benzene (B151609) sulfonate moiety, a bioisostere of sulfonamide, were designed and synthesized as BRAFV600E inhibitors. ekb.eg One of these compounds, 2e , showed significant enzyme inhibition and cytotoxicity against the WM266 melanoma cell line with an IC50 value of 19.58 µM. ekb.eg

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin Proteins: CDKs are essential for cell cycle regulation, and their inhibition is a valuable strategy in cancer therapy. mdpi.comnih.gov Novel this compound derivatives have been synthesized and evaluated as anticancer agents through their interaction with CDK2/Cyclin proteins. researchgate.net Molecular docking studies suggest a high binding affinity of these derivatives to CDK2/Cyclin A. researchgate.net For instance, 2-thiouracil-5-sulfonamide derivatives have shown promising anticancer activity and significant inhibition of CDK2A. mdpi.comnih.gov Compound 6e from this class was found to be a potent inhibitor. mdpi.com Another study on pyrazolo[3,4-d]pyrimidine derivatives identified compound 15 as a highly potent CDK2/cyclin A2 inhibitor with an IC50 of 0.061 µM. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, contributes to tumor growth. rsc.org Numerous pyrimidine (B1678525) derivatives with a sulfonamide moiety have been synthesized and evaluated as inhibitors of EGFR-mutated cancers. nih.gov One optimized compound, 12e , demonstrated exceptional inhibitory activity against H1975 (EGFR L858R/T790M) and PC9 (EGFR Del19) tumor cells, with IC50 values of 0.6 nM and 4 nM, respectively. nih.gov This compound was shown to inhibit EGFR phosphorylation and its downstream signaling pathways. nih.gov Similarly, sulfadiazine (B1682646) derivatives have been investigated as dual inhibitors of wild-type EGFR and the resistant T790M mutant, with some compounds showing significantly greater inhibitory activity than gefitinib. rsc.org

Focal Adhesion Kinase (FAK): FAK is a tyrosine kinase involved in cancer cell migration, proliferation, and survival. rsc.org A series of 2,4-diarylaminopyrimidine derivatives bearing a sulfonamide moiety were designed and synthesized as novel FAK inhibitors. researchgate.net These compounds were studied using three-dimensional quantitative structure–activity relationship (3D-QSAR) models to understand the interaction between the derivatives and FAK, leading to the design of potentially more active inhibitors. rsc.org

Table 1: Kinase Inhibition Profile of Selected this compound Derivatives

| Compound | Target Kinase | Cell Line / Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 2e | BRAF V600E | WM266 (Melanoma) | 19.58 µM | ekb.eg |

| 15 | CDK2/Cyclin A2 | Enzyme Assay | 0.061 µM | nih.gov |

| 12e | EGFR L858R/T790M | H1975 | 0.6 nM | nih.gov |

| 12e | EGFR Del19 | PC9 | 4 nM | nih.gov |

Targeting DNA repair pathways is a promising strategy for cancer therapy, especially in tumors with specific genetic vulnerabilities.

Werner Syndrome Protein (WRN) Helicase Inhibition: WRN helicase is a crucial enzyme for the viability of cancers with high microsatellite instability (MSI-H) and has been identified as a synthetic lethal target. nih.govnih.govacs.org A high-throughput screening campaign led to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as novel, covalent inhibitors of WRN helicase activity. nih.govnih.govacs.org These compounds act as ATP-competitive inhibitors and are specific for WRN over other human RecQ family helicases. nih.govacs.org The sulfonamide NH group was found to be a key driver of potency. nih.govacs.org Notably, compound H3B-968 was identified as the most potent inhibitor with an IC50 of approximately 10 nM, while another lead compound, H3B-960 , showed an IC50 of 22 nM. nih.govnih.govacs.org

Table 2: WRN Helicase Inhibition by this compound Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|---|

| H3B-968 | WRN Helicase | Covalent, ATP-competitive | ~10 nM | nih.govacs.org |

| H3B-960 | WRN Helicase | Covalent, ATP-competitive | 22 nM | nih.govnih.govacs.org |

Beyond kinases, this compound derivatives interact with other specific enzymes that are vital for cancer cell survival and proliferation.

Thymidylate Synthase (TS): Thymidylate synthase is a key enzyme in the synthesis of pyrimidine nucleotides and a well-established target for cancer chemotherapy. nih.gov Pyrimidine–sulfonamide hybrids have been investigated as potential inhibitors of TS. nih.govtandfonline.com

Carbonic Anhydrase (CA): Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer progression. nih.gov Sulfonamides are a well-known class of CA inhibitors. nih.govmdpi.com Novel sulfonamide derivatives incorporating pyrimidine moieties have been prepared and shown to be active against hCA I and II, with inhibition constants (Ki) in the nanomolar range. nih.gov Some pyrazolo[4,3-c]pyridine sulfonamides also showed potent inhibition against hCA I, II, IX, and XII. mdpi.com For example, a thioether-containing pyrimidine–sulfonamide hybrid (17 ) was a more potent inhibitor of CA II (Ki: 1.72 nM) than the standard inhibitor acetazolamide (B1664987) (Ki: 5.70 nM). nih.gov

Table 3: Carbonic Anhydrase Inhibition by a Pyrimidine-Sulfonamide Hybrid

| Compound | Target Enzyme | Ki Value | Reference |

|---|---|---|---|

| Hybrid 17 | Carbonic Anhydrase II | 1.72 nM | nih.gov |

| Acetazolamide (Reference) | Carbonic Anhydrase II | 5.70 nM | nih.gov |

The anticancer effects of this compound derivatives are often the result of modulating critical cellular pathways that control cell growth, survival, and spread.

Cell Cycle Arrest: Several pyrimidine-sulfonamide hybrids have been shown to cause cell cycle arrest. nih.gov For example, a pyrimidine–sulfonamide hybrid known as PS14 caused cell cycle arrest at the S phase in HeLa, HCT-116, A549, and HepG2 cancer cell lines. nih.govnih.gov Another thioether-containing hybrid (17 ) induced cell cycle arrest in the G2/M phase in breast cancer cell lines. nih.gov Furthermore, 2-thiouracil-5-sulfonamide derivatives were found to arrest cell growth at various phases (G1/S, S, or G2/M) depending on the cancer cell line, an effect consistent with their CDK2 inhibitory activity. mdpi.comnih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. A series of 2-sulfonyl-pyrimidinyl derivatives were developed as potent apoptosis inhibitors, with one compound (42 ) showing an EC50 of 0.23 nM for inhibiting apoptosis induced by tBid overexpression. nih.gov Conversely, many anticancer pyrimidine-sulfonamide hybrids induce apoptosis. nih.gov The EGFR inhibitor 12e was found to promote apoptosis in tumor cell lines. nih.gov The hybrid PS14 also induced a higher percentage of apoptotic cells compared to the control drug 5-fluorouracil (B62378). nih.gov Mechanistic studies showed that some hybrids induce apoptosis through the mitochondrial pathway. nih.gov

Cell Migration Inhibition: Inhibiting the migration of cancer cells is crucial for preventing metastasis. The EGFR inhibitor 12e was shown to prohibit the migration and invasion of tumor cell lines. nih.gov Similarly, the pyrimidine–sulfonamide hybrid 3a was found to inhibit the cell migration of HCT-116 colon cancer cells. nih.gov

Antimicrobial Research Applications of this compound Analogues

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents.

Activity against Gram-Positive and Gram-Negative Bacteria: Research has demonstrated that some this compound derivatives exhibit effectiveness against various microorganisms. researchgate.net In one study, newly synthesized compounds were screened for their in vitro antibacterial activity and compared to the standard drug ciprofloxacin. researchgate.net Certain derivatives showed good inhibition against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Klebsiella pneumoniae and Escherichia coli. researchgate.net Another study focused on a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives, which were assessed computationally and then synthesized. biointerfaceresearch.com The antibacterial evaluation of these compounds showed a good correlation with the computational findings, with one compound emerging as the most active in the series. biointerfaceresearch.com

Table 4: Antibacterial Activity of Selected this compound Derivatives

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| This compound derivative (Vc) | Staphylococcus aureus (Gram-positive) | Good Inhibition | researchgate.net |

| This compound derivative (Vd) | Staphylococcus aureus (Gram-positive) | Good Inhibition | researchgate.net |

| This compound derivative (VI) | Escherichia coli (Gram-negative) | Stronger Inhibition | researchgate.net |

| This compound derivative (Vc) | Escherichia coli (Gram-negative) | Stronger Inhibition | researchgate.net |

| This compound derivative (Vc) | Klebsiella pneumoniae (Gram-negative) | Good Inhibition | researchgate.net |

| This compound derivative (Vd) | Klebsiella pneumoniae (Gram-negative) | Good Inhibition | researchgate.net |

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into these compounds has often involved the synthesis of hybrid molecules, such as thienopyrimidine-sulfonamide conjugates, to enhance their efficacy.

Studies have shown that the antifungal activity of these derivatives can be influenced by the specific substitutions on the pyrimidine and sulfonamide moieties. For instance, certain thienopyrimidine–sulfonamide hybrids have exhibited significant activity against Candida albicans and Candida parapsilosis. researchgate.net In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. nih.gov Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed high inhibition rates against Phomopsis sp. nih.gov. Specifically, compound 5o had an EC50 value of 10.5 μg/ml against Phompsis sp., which was superior to the control, Pyrimethanil (32.1 μg/ml). nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, and various pyrimidine-sulfonamide derivatives have been evaluated using this metric. The data from these studies indicate a range of activities, with some compounds showing potent inhibition at low microgram per milliliter concentrations. researchgate.netbiointerfaceresearch.com

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid 4ii | Candida albicans | 62.5 | researchgate.net |

| Thienopyrimidine–sulfadiazine hybrid 4ii | Candida parapsilosis | 125 | researchgate.net |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Candida albicans | 31.25 | researchgate.net |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Candida parapsilosis | 62.5 | researchgate.net |

| Pyrrole and Pyrrolopyrimidine Derivatives | Various Fungi | 4–256 | researchgate.net |

| Substituted Pyrimidine-Sulfonamide Derivatives | Various Bacteria and Fungi | Not Specified | biointerfaceresearch.com |

Antiviral Properties

The this compound core is also integral to the development of novel antiviral agents. A wide array of these derivatives has been synthesized and evaluated for their activity against several viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.comnih.gov

Research has shown that specific structural modifications can lead to significant antiviral potency. For example, certain sulfonamide-containing 2-pyrimidylbenzothiazoles have demonstrated excellent viral load reduction against HSV-1, with some compounds showing efficacy comparable to the standard drug, acyclovir. mdpi.comnih.gov The antiviral activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | IC50 | Viral Load Reduction | Reference |

|---|---|---|---|---|

| Sulfonamide-containing 2-pyrimidylbenzothiazole (76) | HSV-1 | Good | 70–90% | mdpi.comnih.gov |

| Sulfonamide-containing 2-pyrimidylbenzothiazole (76) | CBV4 | - | >50% | nih.gov |

| Bicyclic Sulfonamide (3) | EMCV | 22.0 ± 2.6 µM | - | mdpi.com |

| Bicyclic Sulfonamide (6) | EMCV | 18.3 ± 2.0 µM | - | mdpi.com |

| Bicyclic Sulfonamide (6) | AdV5 | 7.5 ± 0.8 μM | - | mdpi.com |

| Bicyclic Sulfonamide (6) | HPIV-3 | 1.5 ± 0.2 μM | - | mdpi.com |

| 1,3,5-triazine-substituted sulfonamide (39) | HIV-1 | < 5.0 μM | - | mdpi.com |

| Quinoline-substituted sulfonamide (60) | H9N2 virus | 0.001 mg | - | mdpi.com |

| Quinoline-substituted sulfonamide (60) | IBV | 0.01 mg | - | mdpi.com |

Antiprotozoal and Antimalarial Activity (e.g., Falcipain-2 and Falcipain-3 Inhibition)

A significant area of investigation for this compound derivatives is their potential as antiprotozoal and, particularly, antimalarial agents. Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. nih.goveurekaselect.com A promising strategy for antimalarial drug development is the inhibition of essential parasite enzymes. nih.goveurekaselect.com

Falcipain-2 and falcipain-3 are cysteine proteases of Plasmodium falciparum that are crucial for the parasite's life cycle, as they are involved in the hydrolysis of hemoglobin. nih.goveurekaselect.comnih.gov Consequently, these enzymes are attractive targets for antimalarial chemotherapy. nih.goveurekaselect.comnih.gov A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives has been designed and synthesized to target these enzymes. nih.gov

In vitro studies have demonstrated that these compounds exhibit strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Notably, compounds designated as SZ14 and SZ9 showed potent effects, with IC50 values of 2.84 μM and 3.22 μM, respectively. nih.gov Further enzymatic assays confirmed their inhibitory action against falcipain-2 and falcipain-3. nih.gov

Table 3: Antimalarial and Falcipain Inhibitory Activity of this compound Derivatives

| Compound | Target/Strain | IC50 (µM) | Reference |

|---|---|---|---|

| SZ14 | P. falciparum (3D7) | 2.84 | nih.gov |

| SZ9 | P. falciparum (3D7) | 3.22 | nih.gov |

| SZ14 | Falcipain-2 | 4.1 | nih.gov |

| SZ9 | Falcipain-2 | 5.4 | nih.gov |

| SZ14 | Falcipain-3 | 4.9 | nih.gov |

| SZ9 | Falcipain-3 | 6.3 | nih.gov |

Other Pharmacological Research Areas Involving this compound

Beyond their antimicrobial properties, this compound derivatives have been explored for other pharmacological and agricultural applications.

Several classes of herbicides, including those containing a pyrimidine ring, function as AHAS inhibitors. nih.govnih.gov Research in this area has led to the design and synthesis of novel pyrimidine-biphenyl hybrids as potent AHAS inhibitors. nih.gov These compounds have shown excellent post-emergence herbicidal activity and a broad spectrum of weed control. nih.gov The inhibitory activity is often measured by the inhibition constant (Ki) or the IC50 value.

Table 4: AHAS Inhibitory Activity of Pyrimidine-containing Herbicides

| Compound | Target | Ki (µM) | Reference |

|---|---|---|---|

| 4aa (pyrimidine-biphenyl hybrid) | Arabidopsis thaliana AHAS | 0.09 | nih.gov |

| 4bb (pyrimidine-biphenyl hybrid) | Arabidopsis thaliana AHAS | 0.02 | nih.gov |

| Bispyribac (control) | Arabidopsis thaliana AHAS | 0.54 | nih.gov |

| Flumetsulam (control) | Arabidopsis thaliana AHAS | 0.38 | nih.gov |

| Phenylpyrimidine derivatives | Not specified | IC50 values reported | thepharmajournal.com |

| Pyrimidinedione derivatives | Protoporphyrinogen IX oxidase (PPO) | - | nih.gov |

Endothelin receptors, specifically the ETA and ETB subtypes, are involved in vasoconstriction and vasodilation and play a role in various cardiovascular diseases. As such, they are important targets for drug development. While the broader class of sulfonamides has been investigated for endothelin receptor antagonism, specific research directly linking this compound or its immediate derivatives to the modulation of ETAR and ETBR is not extensively documented in the currently available literature. Further research is needed to explore the potential of this specific chemical scaffold in modulating endothelin receptor activity.

Structure Activity Relationship Sar and Lead Optimization for Pyrimidine 2 Sulfonamide

Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Potency and Selectivity

The substitution pattern on the pyrimidine ring significantly influences the biological activity of pyrimidine-2-sulfonamide derivatives. nih.govresearchgate.net The nature and position of these substituents can drastically alter the compound's potency and selectivity against various biological targets.

Research into antimicrobial agents has shown that the electronic properties of substituents are critical. A study on novel sulfonamide derivatives of pyrimidine found that the presence of electron-withdrawing groups, such as halogens, nitrile, and nitro groups, on the pyrimidine ring enhanced antimicrobial potency. nih.gov Conversely, the introduction of electron-donating substituents led to a decrease in activity. nih.gov

In the context of anticancer activity, specific substitutions have been identified as beneficial. For instance, in a series of pyrimidine-sulfonamide hybrids designed as anticancer agents, the presence of a methyl group on the pyrimidine moiety was found to be beneficial for the activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov Another study highlighted that a cyclopentyl group at the C-4 position of the pyrimidine ring was favorable for antiproliferative activity against colon cancer cells. nih.gov Furthermore, optimization of substituents on the pyrimidine core of 2-sulfonamide pyrimidines led to the development of potent inhibitors of Werner syndrome (WRN) helicase activity. acs.orgnih.gov

These findings underscore that the biological activity of the this compound scaffold can be finely tuned by strategic substitution on the pyrimidine ring.

Table 1: Effect of Pyrimidine Ring Substituents on Biological Activity

| Substituent Type/Group | Position | Effect on Activity | Biological Target/Activity |

|---|---|---|---|

| Electron-withdrawing groups (halogens, nitrile, nitro) | Various | Enhanced potency | Antimicrobial |

| Electron-donating groups | Various | Decreased activity | Antimicrobial |

| Methyl group | Various | Beneficial for activity | Anticancer (VEGFR-2 inhibition) |

| Cyclopentyl group | C-4 | Favorable for activity | Anticancer (antiproliferative) |

Influence of Modifications to the Sulfonamide Moiety on Target Affinity and Efficacy

Modifications to the sulfonamide group (-SO₂NH₂) and its substituents are crucial for modulating target affinity and efficacy. openaccesspub.org The sulfonamide moiety itself is a key pharmacophore, known to be essential for the activity of many drugs, including inhibitors of the metalloenzyme carbonic anhydrase. nih.govopenaccesspub.org

In the development of covalent inhibitors for WRN helicase, the sulfonamide NH group was identified as a key driver of compound potency. acs.orgnih.gov Structure-activity relationship studies revealed that 2-sulfonamide pyrimidine analogues were significantly more potent than their 2-sulfonylpyrimidine counterparts. acs.orgnih.gov This suggests that the hydrogen-bonding capacity and electronic properties of the sulfonamide nitrogen are critical for interaction with the target enzyme. Kinetic studies further indicated that the potency of these 2-sulfonamide pyrimidines is largely driven by an increased binding affinity for WRN. acs.orgnih.gov

The nature of the substituent on the sulfonamide nitrogen (the "branch chain") can also influence activity. In a study of pyrimidine sulfonamide (PS) derivatives as potential anticancer drugs, it was observed that the antitumor activity tended to increase when the substituents on the branch chain of the sulfonamides were odd-numbered carbon chains. nih.gov This highlights the importance of the size, length, and character of the group attached to the sulfonamide nitrogen in achieving optimal biological response.

Table 2: Impact of Sulfonamide Moiety Modifications

| Modification | Observation | Biological Target |

|---|---|---|

| Sulfonamide (-SO₂NHR) vs. Sulfone (-SO₂R) | Sulfonamide analogues were much more potent. | WRN Helicase |

| Sulfonamide NH group | Identified as a key driver of potency. | WRN Helicase |

Role of Bridging Linkers and Fused Ring Systems in Modulating Pharmacological Profiles

The introduction of bridging linkers between the pyrimidine and sulfonamide moieties, or the fusion of the pyrimidine ring to other cyclic systems, offers another avenue for modulating pharmacological profiles. The nature, length, and flexibility of a linker can significantly impact how the key pharmacophoric elements are presented to the biological target. nih.gov

Studies on pyrimidine-sulfonamide hybrids have shown that incorporating a linker is a viable strategy, with the nature of the linker profoundly influencing anticancer activity. nih.gov Various linkers such as alkyl, alkylamino, urea, pyridine, and indole (B1671886) have been successfully used. nih.gov Notably, an aniline (B41778) linker was found to be the most favorable in one series of compounds. nih.gov Conversely, the incorporation of a 1,2,3-triazole linker between the sulfonamide and a pyrimidinone moiety led to a decrease in antiproliferative activity. nih.gov In a different class of antifolates, an amide moiety used in the bridge region of pyrrolo[2,3-d]pyrimidines was shown to restrict the side-chain conformations, which could provide an entropic benefit for binding to target enzymes. nih.gov

Fusing the pyrimidine ring to other heterocyclic structures creates rigid systems that can orient substituents in a well-defined spatial arrangement. For example, thienopyrimidine-sulfonamide hybrids have been synthesized and evaluated for antimicrobial activity. mdpi.com These fused systems can lead to compounds with novel biological activities and improved selectivity.

Table 3: Influence of Linkers on Anticancer Activity of Pyrimidine-Sulfonamide Hybrids

| Linker Type | Effect on Activity | Reference |

|---|---|---|

| Aniline | Most favorable | nih.gov |

| Alkyl, Alkylamino, Urea, Pyridine, Indole | Permitted, activity influenced by nature of linker | nih.gov |

| 1,2,3-Triazole | Decreased antiproliferative activity | nih.gov |

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound class, several key pharmacophoric features have been identified through extensive SAR studies.

Both the pyrimidine and sulfonamide moieties are considered privileged pharmacophores in drug discovery, contributing to a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net The hybridization of these two fragments is a promising strategy for developing novel therapeutic candidates. nih.govresearchgate.net

Key features essential for activity include:

The Pyrimidine Ring: This nitrogen-containing heterocycle acts as a core scaffold. nih.govresearchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, which is a common feature in ligand-receptor interactions. researchgate.net

The Sulfonamide Group (-SO₂NH-): This moiety is critical for binding to many targets. The sulfonamide NH can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. acs.orgnih.govresearchgate.net The geometry and electronic nature of this group are vital for its role in inhibiting enzymes like carbonic anhydrases and kinases. nih.govopenaccesspub.org

Appropriate Substitution Pattern: As detailed previously, the presence of specific substituents at defined positions on the pyrimidine ring is crucial. Electron-withdrawing groups can enhance antimicrobial activity, while specific alkyl or cyclic groups can improve anticancer potency. nih.govnih.gov

Defined Spatial Orientation: The relative orientation of the pyrimidine ring and the aryl group of the sulfonamide, often controlled by a linker or by direct connection, is critical for fitting into the target's binding site. Molecular docking studies often reveal the importance of hydrogen bonding and π-π stacking interactions between the compound and key residues in the active site of the target protein. nih.gov

In essence, the key pharmacophore for a this compound derivative involves a heterocyclic hydrogen-bond accepting region (pyrimidine), a hydrogen-bond donating/accepting sulfonamide group, and a specific pattern of substituents that modulate the electronic and steric properties of the molecule to achieve potent and selective biological activity.

Computational Chemistry and in Silico Approaches in Pyrimidine 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimidine-2-sulfonamide research, it is used to forecast how these compounds interact with biological targets, typically proteins.

Molecular docking simulations are crucial for predicting the binding modes and estimating the binding affinities of this compound derivatives with various biological targets. These simulations help identify promising drug candidates by calculating a docking score, which represents the binding energy of the ligand-protein complex. For instance, studies have used docking to investigate the interactions of this compound derivatives with targets like human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins, revealing high binding affinities that suggest potential as anti-cancer agents researchgate.net.

In one study, a series of newly designed this compound hybrids were evaluated as inhibitors of the BRAF^V600E^ mutant, a key protein in melanoma. A library of 88 designed compounds was docked, leading to the identification of four hits (T109, T183, T160, and T126) that were selected for more detailed analysis nih.gov. Similarly, docking studies on pyrimidine (B1678525) derivatives against the anti-diabetic target complex 1HNY were performed to understand their binding modes and identify hits based on stable docked energies remedypublications.com. These computational predictions are instrumental in prioritizing compounds for synthesis and further biological evaluation.

| Compound/Derivative | Biological Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound Vc | Human Estrogen Receptor Alpha (ERα) | -12.91 | researchgate.net |

| Compound 1n | Thymidylate Synthase (TS) | -10.6 | researchgate.net |

| Compound 2j | Thymidylate Synthase (TS) | -9.5 | researchgate.net |

| H3B-960 | Werner Syndrome Helicase (WRN) | KD = 40 nM | acs.org |

| H3B-968 | Werner Syndrome Helicase (WRN) | IC50 ~ 10 nM | acs.org |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex.

For pyrimidine-sulfonamide hybrids designed as BRAF^V600E^ inhibitors, docking studies have been used to validate the results of 3D-QSAR investigations and to examine the precise protein-ligand interactions nih.govrsc.org. The sulfonamide moiety is often a key pharmacophore, with its oxygen atoms frequently forming hydrogen bonds or other favorable contacts with protein residues acs.org. For example, in the development of covalent inhibitors for Werner Syndrome Helicase (WRN), the sulfonamide NH group was identified as a key driver of compound potency, likely forming a crucial hydrogen bond interaction with the protein nih.gov. The analysis of these specific interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of molecules with improved affinity and selectivity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D QSAR models have been developed to predict the anticancer activity of this compound derivatives. These models correlate physicochemical properties or 3D fields of the molecules with their biological activities, such as IC50 values. QSAR is a critical strategy in medicinal chemistry for designing new drugs by predicting the activity of yet-unsynthesized compounds nih.gov.

In one study, machine learning-based QSAR was used to understand the chemical substructures of pyrimidine-sulfonamide analogues that correlated with BRAF^V600E^ inhibitory activity. The support vector regression (SVR) model identified nine key molecular fingerprints responsible for the inhibitory effect researchgate.net. 3D-QSAR studies have also been performed on pyrimidine analogs to predict their anti-inflammatory activity, yielding models with good internal and external predictive power (r²pred = 0.814) researchgate.net. These models serve as valuable tools for lead optimization by highlighting the structural features that are either beneficial or detrimental to the desired biological activity.

Gaussian field-based 3D-QSAR is a specific and powerful methodology used to develop predictive models for pyrimidine-sulfonamide derivatives. This approach represents the molecule not by discrete atomic properties but by continuous 3D fields (e.g., steric, electrostatic, hydrophobic) calculated using Gaussian functions. These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) researchgate.net.

This method has been successfully applied to design potent pyrimidine-sulfonamide hybrids as selective BRAF^V600E^ inhibitors nih.govrsc.org. In such studies, 3D-QSAR models are built based on Gaussian techniques to summarize the structure-activity relationships nih.govrsc.org. For instance, a Gaussian-based 3D-QSAR model developed for Bruton's tyrosine kinase (BTK) inhibitors, which included steric, electrostatic, hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor fields, showed excellent statistical validity with a conventional correlation coefficient (r²) of 0.93 and a predictive correlation coefficient (q²) of 0.67 japsonline.com. The contour maps generated from these models provide intuitive, visual guidance on where to modify the molecular structure to enhance activity.

| QSAR Model Type | Target | r² (Correlation Coefficient) | q² (Predictive Correlation Coefficient) | Reference |

|---|---|---|---|---|

| Gaussian-based 3D-QSAR | Bruton's Tyrosine Kinase (BTK) | 0.93 | 0.67 | japsonline.com |

| Field-based 3D-QSAR | Bruton's Tyrosine Kinase (BTK) | 0.92 | 0.60 | japsonline.com |

| 3D-QSAR | Anti-inflammatory Activity | 0.992 | 0.814 (r²pred) | researchgate.net |

| MLR QSAR | VEGFR-2 | 0.889 | - | nih.gov |

| ANN QSAR | VEGFR-2 | 0.998 | - | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. Governed by the laws of motion, MD simulations provide a detailed view of the conformational dynamics and stability of ligand-protein complexes, offering insights that are often inaccessible through static methods like docking mdpi.com.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound molecules at an electronic level. These methods elucidate the relationships between molecular structure and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. In the study of pyrimidine-sulfonamide derivatives, DFT calculations, often using functionals like B3LYP or WB97XD with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry to its lowest energy state. uomphysics.netresearchgate.net This optimization is crucial for accurately predicting other molecular properties. For instance, DFT has been used to study various pyrimidine-containing sulfonamide derivatives to validate and understand non-covalent interactions that stabilize crystal structures. uomphysics.netresearchgate.net The structural parameters obtained from DFT calculations, such as bond lengths and angles, have been shown to correspond closely with experimental data from X-ray crystallography. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For pyrimidine-sulfonamide derivatives, FMO analysis helps to understand their electronic properties and charge distribution. nih.gov These calculations have been performed for various derivatives to assess their reactive nature and intramolecular charge transfer capabilities. uomphysics.netnih.govresearchgate.netacs.orgscispace.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.12 | -1.21 | 4.91 | nih.govresearchgate.net |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate | -6.10 | -1.07 | 5.03 | nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. uomphysics.net It visualizes the charge distribution and is used to predict how a molecule will interact with other species. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. mdpi.commdpi.com

For pyrimidine-sulfonamide derivatives, MEP analysis has been used to locate the plausible sites for electrophilic and nucleophilic reactions. uomphysics.netnih.gov Studies on compounds like 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate have utilized MEP maps to understand their intermolecular interaction patterns and reactivity. nih.govresearchgate.netacs.orgscispace.com The analysis helps in comprehending the charge density, size, and shape of the molecules. uomphysics.net

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. uomphysics.net NCI analysis, often performed using tools like Multiwfn and visualized with software like VMD, helps to explore and quantify these weak interactions. uomphysics.net Hirshfeld surface analysis is another technique employed to quantitatively investigate the intermolecular contacts responsible for crystal packing. researchgate.net In the study of pyrimidine-containing sulfonamide derivatives, NCI analysis has revealed that crystal structures are primarily stabilized by intermolecular hydrogen bonds like N–H···O and C–H···O, as well as weaker C–H···π interactions. uomphysics.netresearchgate.net These interactions play a key role in the formation of supramolecular frameworks. uomphysics.net

In Silico ADME/Tox Prediction and Drug-Likeness Assessment for Candidate Compounds

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (Tox) prediction, along with drug-likeness assessment, are vital components of modern drug discovery. These computational methods allow for the early-stage evaluation of whether a compound possesses favorable pharmacokinetic properties and an acceptable safety profile to be considered a potential drug candidate.

For various series of pyrimidine-sulfonamide derivatives, these predictions are used to filter out compounds that are likely to fail in later stages of development. nih.govbiointerfaceresearch.com Drug-likeness is often assessed using frameworks like Lipinski's rule of five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.commdpi.com Compounds that adhere to these rules are considered more likely to be orally bioavailable. Bioactivity scores, which predict a compound's potential to interact with various drug targets like GPCRs, ion channels, and enzymes, are also calculated. biointerfaceresearch.com Studies have shown that many synthesized pyrimidine-sulfonamide compounds possess favorable physicochemical properties and are considered promising "drug-like" molecules. nih.govmdpi.com

| Compound Series | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violation | Drug-Likeness Score | Reference |

|---|---|---|---|---|---|---|---|

| Thienopyrimidine–sulfonamide hybrids | Generally < 500 | Varies | Varies | Generally < 10 | None for most | 0.73 to 1.58 | mdpi.com |

| Substituted Pyrimidine-Sulfonamides (1-6) | Compliant | Compliant | Compliant | Compliant | 0 | > 0 (Active Zone) | biointerfaceresearch.com |

| Pyrazolo[1,5-a]pyrimidines | Compliant | Compliant | Compliant | Compliant | 0 for most | Up to 1.44 | mdpi.com |

| Sulfonamide-pyridine derivatives (15a, 15b) | Compliant | Compliant | Compliant | Compliant | 0 | 0.48 and 0.56 | researchgate.net |

Preclinical Evaluation of Pyrimidine 2 Sulfonamide Derivatives

In Vitro Biological Activity Studies

Cytotoxicity Assays in Diverse Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of pyrimidine-2-sulfonamide derivatives against a wide array of human cancer cell lines. These studies consistently demonstrate the potential of this chemical scaffold in oncology.

One study reported a pyrimidine-sulfonamide hybrid, PS14, which exhibited moderate antiproliferative activity against HeLa (cervical cancer), HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 12.64 to 22.20 µM. nih.govnih.gov Notably, this activity was comparable to the established anticancer drug 5-fluorouracil (B62378). nih.gov Another set of hybrids, 9a and 9b, showed promising activity against HCT-116 and HT-29 colon cancer cells, with IC50 values of 9.64 µM and 9.95 µM, respectively, surpassing the efficacy of 5-fluorouracil in the same assay. nih.gov

Furthermore, thieno[2,3-d]pyrimidine (B153573)–sulfonamide hybrid 58 displayed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 6.17 and 8.68 µM, respectively. nih.gov In another study, a pyrimidine-sulfonamide-diazepam hybrid, compound 28, demonstrated significant cytotoxicity against HepG2, HCT-116, and MCF-7 cancer cell lines, with IC50 values ranging from 6.99 to 8.98 µM, which were comparable to doxorubicin (B1662922) and sorafenib. nih.gov

Pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid 47 was found to be more potent than centrinone (B606597) against MCF-7, BT474, and MDA-MB-231 breast cancer cell lines, with IC50 values between 1.58 and 5.58 µM. nih.gov Additionally, a pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid, 48, was highly potent against TMD8 cancer cells with an IC50 of 3.9 nM. nih.gov

A separate investigation into novel this compound derivatives based on a 2H-chromen-2-one moiety also showed encouraging results against MCF-7 and HCT-116 cancer cell lines. researchgate.net Similarly, thioether-containing pyrimidine (B1678525)–sulfonamide hybrid 17 exhibited excellent antiproliferative activity against MDA-MB-231, MCF-7, and T-47D breast cancer cell lines, with IC50 values from 2.40 to 2.50 µM. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| PS14 | HeLa | 15.13 ± 2.20 |

| PS14 | HCT-116 | 19.87 ± 2.01 |

| PS14 | A-549 | 12.64 ± 3.22 |

| PS14 | HepG2 | 22.20 ± 1.34 |

| 9a | HCT-116 | 9.64 |

| 9b | HT-29 | 9.95 |

| 58 | MCF-7 | 6.17 |

| 58 | MDA-MB-231 | 8.68 |

| 28 | HepG2 | 6.99 - 8.98 |

| 28 | HCT-116 | 6.99 - 8.98 |

| 28 | MCF-7 | 6.99 - 8.98 |

| 47 | MCF-7, BT474, MDA-MB-231 | 1.58 - 5.58 |

| 17 | MDA-MB-231, MCF-7, T-47D | 2.40 - 2.50 |

Minimum Inhibitory Concentration (MIC) Determinations for Antimicrobial Efficacy

The antimicrobial potential of this compound derivatives has been assessed through the determination of their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. These studies indicate a promising role for these compounds in combating microbial infections.

A series of novel sulfonamide derivatives of pyrimidine demonstrated moderate to good levels of antifungal and antibacterial activity, as determined by the microbroth dilution method. nih.gov The structure-activity relationship analysis from this study suggested that the presence of electron-withdrawing groups, such as halogens, on the pyrimidine ring enhanced the antimicrobial potency. nih.gov

In another study, thieno[2,3-d]pyrimidine derivatives were investigated for their antimicrobial activity. mdpi.com The thienopyrimidine–sulfamethoxazole hybrid 8iii showed promising antifungal activity with MIC values of 31.25 µg/mL against Candida albicans and 62.5 µg/mL against Candida parapsilosis. mdpi.com This compound also exhibited mild antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MICs of 250 µg/mL and 125 µg/mL, respectively. mdpi.com

Furthermore, 2-thiouracil-5-sulfonamide derivatives have been synthesized and investigated for their in vitro antibacterial and antifungal activities, with some compounds showing notable efficacy. wjarr.com Another study highlighted that certain sulfonamide derivatives displayed strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov For instance, compound I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid] showed significant activity against S. aureus with MIC values as low as 32 µg/mL for some isolates. nih.gov

The table below presents the MIC values for selected this compound derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| 8iii | Candida albicans | 31.25 |

| 8iii | Candida parapsilosis | 62.5 |

| 8iii | Staphylococcus aureus | 250 |

| 8iii | Escherichia coli | 125 |

| I | Staphylococcus aureus (some isolates) | 32 |

Enzyme Inhibition Assays with Purified Target Proteins

The mechanism of action for many this compound derivatives has been elucidated through enzyme inhibition assays, revealing their ability to target specific proteins involved in disease pathogenesis.

In the context of cancer, these derivatives have been shown to inhibit a variety of kinases. For example, a pyrimidine-sulfonamide-diazepam hybrid, compound 28, was found to be a potent inhibitor of VEGFR-2, with an IC50 of 100 nM, equivalent to the known inhibitor sorafenib. nih.gov Another derivative, a pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid (47), showed a pronounced inhibitory effect against polo-like-kinase 4 (PLK4) with an IC50 of 85 nM. nih.gov Furthermore, a pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid (48) was a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 4.9 nM. nih.gov A pyrrolo[2,3-d]pyrimidine–sulfonamide-pyrimidine hybrid (49) was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), with an IC50 of 150 nM. nih.gov

Beyond kinases, other enzymes are also targeted. Thioether-containing pyrimidine–sulfonamide hybrid 17 was a more potent inhibitor of carbonic anhydrase II (CA II) than acetazolamide (B1664987), with a Ki of 1.72 nM. nih.gov Additionally, 2-sulfonyl/sulfonamide pyrimidine derivatives have been identified as novel covalent inhibitors of Werner syndrome (WRN) helicase activity, with the most potent compound, H3B-968, having an inhibitory activity (IC50) of approximately 10 nM. nih.govacs.org

In the field of herbicides, pyrimidine-biphenyl hybrids have been designed as novel acetohydroxyacid synthase (AHAS) inhibitors. mdpi.com Similarly, 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilides act by inhibiting ALS, a key enzyme in the biosynthesis of branched-chain amino acids in plants. datapdf.com

The inhibitory activities of selected this compound derivatives are summarized in the table below.

| Compound | Target Enzyme | Inhibition Value |

| 28 | VEGFR-2 | IC50: 100 nM |

| 47 | PLK4 | IC50: 85 nM |

| 48 | BTK | IC50: 4.9 nM |

| 49 | CDK4 | IC50: 150 nM |

| 17 | CA II | Ki: 1.72 nM |

| H3B-968 | WRN Helicase | IC50: ~10 nM |

Cellular Mechanism Studies (e.g., Cell Cycle Analysis, Apoptosis Induction, Cell Migration Assays)

Investigations into the cellular mechanisms of action of this compound derivatives have provided crucial insights into their anticancer effects, demonstrating their ability to modulate key cellular processes such as cell cycle progression, apoptosis, and cell migration.

Several studies have shown that these compounds can induce cell cycle arrest. For instance, the pyrimidine–sulfonamide hybrid PS14 was found to cause cell cycle arrest at the S phase in cancer cells. nih.gov Another hybrid, 1a, was shown to induce cell cycle arrest in the G0-G1 phase. nih.gov Similarly, the thioether-containing pyrimidine–sulfonamide hybrid 17 caused cell cycle arrest in the G2/M phase, with a significant accumulation of cells in the pre-G1 phase. nih.gov

In addition to cell cycle disruption, the induction of apoptosis is a common mechanism for these derivatives. The hybrid compound PS14 was shown to induce apoptosis in HeLa, HCT-116, A-549, and HepG2 cells, with the percentage of apoptotic cells being significantly higher than that of the control. nih.gov Hybrid 3a was also found to induce apoptosis in HCT-116 cancer cells. nih.gov Furthermore, hybrid 17 was observed to induce late apoptosis as well as necrotic cell death. nih.gov A novel aminopyrimidine derivative, 12e, which acts as an EGFR inhibitor, was also shown to promote apoptosis in tumor cell lines. nih.gov

The inhibition of cell migration is another important anticancer property of these compounds. Hybrid 3a was shown to inhibit the migration of HCT-116 colon cancer cells. nih.gov The aminopyrimidine derivative 12e also demonstrated the ability to prohibit the migration and invasion of tumor cell lines. nih.gov

In Vivo Studies in Relevant Disease Models

Efficacy Assessment in Animal Models (e.g., Chronic Myelogenous Leukemia, Herbicidal Efficacy)

The therapeutic potential of this compound derivatives has been further validated in in vivo models, demonstrating their efficacy in both oncological and agricultural contexts.